Isooctyl acrylate

Catalog No.
S583622
CAS No.
29590-42-9
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isooctyl acrylate

CAS Number

29590-42-9

Product Name

Isooctyl acrylate

IUPAC Name

6-methylheptyl prop-2-enoate

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h4,10H,1,5-9H2,2-3H3

InChI Key

DXPPIEDUBFUSEZ-UHFFFAOYSA-N

SMILES

CC(C)CCCCCOC(=O)C=C

Solubility

Solubility in water, g/100ml at 23 °C: 0.001 (very poor)

Synonyms

IOA, isooctyl acrylate

Canonical SMILES

CC(C)CCCCCOC(=O)C=C

Polymer Science and Material Development

  • Synthesis of functional polymers: Isooctyl acrylate acts as a reactive diluent in the synthesis of various functional polymers. Its low viscosity allows for easier processing and control over polymer chain length and architecture. This research explores the use of isooctyl acrylate in the synthesis of pressure-sensitive adhesives with improved peel strength and tack [].
  • Preparation of hydrogels: Isooctyl acrylate can be incorporated into hydrogels, three-dimensional networks capable of absorbing large amounts of water. This research investigates the use of isooctyl acrylate in hydrogels for controlled drug delivery applications [].

Biomedical Applications

  • Development of biocompatible adhesives: Due to its good biocompatibility and low cytotoxicity, isooctyl acrylate is used in the development of adhesives for biomedical applications. This research explores the use of isooctyl acrylate in the development of biocompatible tissue adhesives [].
  • Formulation of contact lenses: Isooctyl acrylate can be used as a component in the formulation of contact lenses due to its good optical properties and compatibility with tear fluids. This research investigates the use of isooctyl acrylate in the development of soft contact lenses with improved oxygen permeability [].

Isooctyl acrylate is an organic compound with the chemical formula C11_{11}H20_{20}O2_2 and a molecular weight of approximately 184.27 g/mol. It is a colorless liquid characterized by its acrylate group (CH2_2=CHCOO-) which enables it to undergo polymerization, forming long-chain polymers. The presence of the isooctyl group (C8_8H17_{17}) imparts hydrophobic properties, influencing the physical characteristics of the resulting polymers . Isooctyl acrylate is primarily utilized in the production of various polymers and copolymers, making it significant in industrial applications.

IOA is classified as a moderate skin irritant and may cause eye irritation. It is also a suspected respiratory irritant. Due to its acrylate group, IOA can cause skin sensitization in some individuals with repeated exposure.

  • Acute Toxicity:
    • Oral LD50 (rat): > 5000 mg/kg []
    • Dermal LD50 (rabbit): > 5000 mg/kg []
  • Flammability: Flammable liquid. Flash point: 72 °C []

  • Esterification: It is synthesized through the esterification reaction between acrylic acid and 2-ethylhexanol, typically catalyzed by strong acids like sulfuric acid. The reaction can be represented as:
    CH2=CHCOOH+C8H17OHCH2=CHCOOC8H17+H2O\text{CH}_2=\text{CHCOOH}+\text{C}_8\text{H}_{17}\text{OH}\rightarrow \text{CH}_2=\text{CHCOOC}_8\text{H}_{17}+\text{H}_2\text{O}
  • Polymerization: Isooctyl acrylate readily undergoes both homopolymerization and copolymerization. This process can be initiated by free radicals, cationic initiators, or anionic initiators, leading to diverse polymer structures depending on the conditions used .
  • Degradation: Under high temperatures or UV radiation, isooctyl acrylate may degrade, producing lower molecular weight fragments and volatile organic compounds.

Isooctyl acrylate exhibits moderate toxicity and can act as a skin irritant. It has been classified as a suspected respiratory irritant and may cause skin sensitization upon repeated exposure. Health effects include:

  • Skin: Mild irritation and potential allergic reactions.
  • Eyes: Causes redness and irritation.
  • Inhalation: May lead to coughing and respiratory issues if inhaled .

Due to its acrylate structure, it may also exhibit cross-sensitization with other acrylates.

The synthesis of isooctyl acrylate typically involves the following steps:

  • Esterification Reaction:
    • Combine acrylic acid and 2-ethylhexanol in an esterification reactor.
    • Add a polymerization inhibitor to prevent premature polymerization.
    • Introduce a water-soluble catalyst and control temperature and pressure for optimal reaction conditions.
  • Purification:
    • The crude product undergoes cooling and washing to remove impurities.
    • Light components are removed to yield a high-purity product .

This method emphasizes environmental considerations by recycling generated water and reducing waste.

Isooctyl acrylate is widely used in various applications, including:

  • Adhesives: As a key component in pressure-sensitive adhesives.
  • Coatings: Utilized in paints and coatings for improved flexibility and durability.
  • Sealants: Employed in sealants due to its excellent adhesion properties.
  • Textiles: Used in textile treatments for water resistance .

Research indicates that isooctyl acrylate can interact with various biological systems, particularly regarding skin exposure. Studies have shown that repeated exposure may lead to sensitization reactions. Additionally, its potential respiratory irritant properties necessitate precautions during handling in industrial settings .

Isooctyl acrylate shares similarities with several other compounds in the acrylate family. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaUnique Features
Hexyl acrylateC8_8H14_{14}O2_2Shorter alkyl chain; less hydrophobic
Butyl acrylateC8_8H14_{14}O2_2Lower molecular weight; different viscosity
Decyl acrylateC12_{12}H22_{22}O2_2Longer alkyl chain; higher hydrophobicity
Ethylhexyl acrylateC10_{10}H18_{18}O2_2Similar structure; used in similar applications

Isooctyl acrylate's unique combination of hydrophobicity and polymerization capability makes it particularly valuable for applications requiring flexibility and durability in polymer formulations .

The development of acrylic acid derivatives began in the mid-19th century. Acrylic acid itself was first synthesized in 1843, but its esters, including isooctyl acrylate, emerged much later due to challenges in efficient esterification processes. Methacrylic acid, a derivative, was formulated in 1865, paving the way for acrylate monomers. By the early 20th century, German chemists like Otto Röhm and Walter Bauer advanced polymerization techniques, enabling commercial production of acrylic polymers.

Isooctyl acrylate gained prominence in the 1960s–1970s as industries sought monomers with tailored properties for adhesives and coatings. Early production methods involved esterification of acrylic acid with isooctanol, but inefficiencies in catalyst systems and purification limited scalability. Innovations in acid catalysis and distillation, such as those described in patents like CN111807960A, later optimized yields to >99.5% purity.

Nomenclature and Identification

  • IUPAC Name: 6-Methylheptyl acrylate
  • CAS Registry Number: 29590-42-9
  • Synonyms: 2-Propenoic acid isooctyl ester, Acrylic acid isooctyl ester.
  • Molecular Formula: C₁₁H₂₀O₂
  • Structural Features: A vinyl group (CH₂=CH–) bonded to a carboxylic ester group (COO–) linked to a branched 6-methylheptyl chain.

Position in Acrylate Family of Compounds

Isooctyl acrylate belongs to the acrylate ester family, which includes derivatives like methyl, ethyl, and butyl acrylates. Key distinctions include:

PropertyIsooctyl AcrylateButyl Acrylate2-Ethylhexyl Acrylate
Molecular Weight184.28 g/mol128.17 g/mol184.28 g/mol
Boiling Point213°C145°C213°C
Glass Transition (Tg)-70°C-55°C-70°C
Primary ApplicationsAdhesives, coatingsPaints, textilesPlasticizers, fuels
Source

Its branched structure enhances flexibility in copolymers compared to linear acrylates like butyl acrylate.

Industrial Significance and Market Overview

Isooctyl acrylate is a cornerstone of the global specialty chemicals market. In 2024, its market size was valued at $48.9 million, driven by demand in adhesives (60% of applications) and coatings (30%). Key growth factors include:

  • Automotive Sector: Demand for high-performance coatings and sealants.
  • Packaging: Pressure-sensitive adhesives for flexible packaging.
  • Regional Trends: Asia-Pacific dominates production, with a CAGR of 8% (2024–2031), while North America focuses on R&D for bio-based alternatives.
Region2024 Market ShareProjected CAGR (2024–2031)
Asia-Pacific23%8.0%
North America40%4.2%
Europe30%4.5%
Source

Recent patents, such as Arkema’s bio-attributed acrylic monomers (2022), highlight shifts toward sustainable production.

Isooctyl acrylate is an organic compound with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol [1] [3]. This chemical compound belongs to the family of acrylate esters, specifically characterized by its eight-carbon alkyl chain attached to an acrylate moiety [4]. The molecular structure consists of a total of 13 atoms, including 11 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms [5] [18].

The precise molecular composition contributes to its physical and chemical properties, making it suitable for various industrial applications [2]. The molecular weight of 184.28 g/mol places isooctyl acrylate in the medium molecular weight range among acrylate esters, which influences its volatility, viscosity, and reactivity in polymerization reactions [3] [6].

PropertyValue
Molecular FormulaC11H20O2
Molecular Weight184.28 g/mol
SMILES NotationCC(C)CCCCCOC(=O)C=C
InChIInChI=1S/C11H20O2/c1-4-11(12)13-9-7-5-6-8-10(2)3/h4,10H,1,5-9H2,2-3H3
InChIKeyDXPPIEDUBFUSEZ-UHFFFAOYSA-N

Structural Characteristics

Isooctyl acrylate possesses distinct structural characteristics that define its chemical behavior and reactivity [4] [14]. The molecule contains two primary functional groups: an ester group (C(=O)O) and a vinyl group (C=C) [5] [20]. These functional groups are responsible for the compound's ability to undergo polymerization reactions and form long-chain polymers [2] [14].

The structural backbone of isooctyl acrylate features several types of chemical bonds, including carbon-carbon single bonds (C-C), carbon-carbon double bonds (C=C), carbon-oxygen double bonds (C=O), and carbon-oxygen single bonds (C-O) [5] [19]. The molecular geometry exhibits a planar arrangement around the vinyl group, while the carbon atoms in the alkyl chain adopt a tetrahedral configuration [14] [20].

A notable structural feature of isooctyl acrylate is its linear alkyl chain with branching at the 6-position, where a methyl group is attached [17] [19]. This branching contributes to the "iso" prefix in its name and affects the physical properties of the compound, such as its viscosity and boiling point [4] [15]. The terminal vinyl group connected to the carbonyl is the reactive site for polymerization reactions, making isooctyl acrylate valuable in the synthesis of polymers and copolymers [2] [14].

Isomeric Forms

Isooctyl acrylate exhibits various isomeric forms due to the possible arrangements of atoms within its molecular formula C11H20O2 [8] [14]. Constitutional isomers, also known as structural isomers, represent different arrangements of the same atoms, including variations in the position of the branching in the alkyl chain [8] [20].

Positional isomers of isooctyl acrylate can occur when the methyl group is positioned at different carbon atoms along the alkyl chain [8] [14]. Examples include 2-methylheptyl acrylate, 3-methylheptyl acrylate, 4-methylheptyl acrylate, and 5-methylheptyl acrylate, each with distinct physical and chemical properties [8] [20].

Regarding geometric isomerism, the parent compound isooctyl acrylate does not exhibit this type of isomerism as the vinyl group is terminal [8] [14]. However, potential E/Z (trans/cis) isomerism could exist in derivatives where internal double bonds are present [8] [20].

Optical isomerism is not observed in the parent isooctyl acrylate molecule as it lacks stereogenic centers, making it an achiral compound [14] [20]. The absence of stereogenic centers is confirmed by its molecular structure, which does not contain any carbon atoms bonded to four different substituents [5] [14].

Standard Identifiers

CAS Registry Number

It is worth noting that there is a deleted or replaced CAS Registry Number associated with isooctyl acrylate: 159474-76-7 [9]. Additionally, some sources also reference 54774-91-3 as an alternative CAS number for specific forms or preparations of the compound [1] [11].

EINECS Number

Beyond the UNII code, isooctyl acrylate is associated with numerous other industry identifiers that facilitate its tracking and reference across different sectors and databases [1] [9]. These include:

Identifier TypeValue
UN Number3082
ChEMBL IDCHEMBL1877930
DSSTox Substance IDDTXSID00274047
ICSC Number1743
Nikkaji NumberJ99.451K
WikidataQ27279281
MDL NumberMFCD00080602
CCRIS4352
EC Number249-707-8

These various industry codes serve specific purposes within different sectors, from transportation (UN Number) to research databases (ChEMBL ID) and toxicological information systems (DSSTox Substance ID) [1] [9] [11].

Common Synonyms and Nomenclature Variations

Isooctyl acrylate is known by numerous synonyms and nomenclature variations in scientific literature, commercial contexts, and regulatory documents [1] [11]. These alternative names reflect different naming conventions, structural interpretations, or traditional industry terminology [11] [18].

The most common synonyms for isooctyl acrylate include 6-methylheptyl acrylate, which emphasizes the specific branching position in the alkyl chain, and iso-octyl acrylate, which uses a hyphenated form of the prefix [1] [17]. The systematic IUPAC name 6-methylheptyl prop-2-enoate provides the most precise chemical description according to international nomenclature standards [5] [18].

Other important nomenclature variations include:

  • 2-Propenoic acid, isooctyl ester - emphasizing the acid-derived nature of the compound [1] [9]
  • 2-Propenoic acid, 6-methylheptyl ester - specifying the exact position of branching [1] [18]
  • Acrylic acid, isooctyl ester - using the common name of the parent acid [1] [11]
  • 6-Methylheptyl 2-propenoate - an alternative arrangement of the systematic name [1] [18]
  • Isooctyl acrylate monomer - specifying its role in polymerization reactions [1] [11]
  • Isooctylacrylate - a condensed form without spaces [1] [18]

Physical Description

Liquid
COLOURLESS LIQUID.

XLogP3

4.2

Boiling Point

196.8 °C

Flash Point

91 °C c.c.

Vapor Density

Relative vapor density (air = 1): 6.4

Density

0.9 g/cm³
Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.01

LogP

3.93

UNII

GU1V16S82F

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

Vapor pressure, Pa at 25 °C: 133.3

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

29590-42-9
54774-91-3

Wikipedia

Isooctyl acrylate

General Manufacturing Information

Adhesive manufacturing
Computer and electronic product manufacturing
Printing and related support activities
2-Propenoic acid, isooctyl ester: ACTIVE

Dates

Modify: 2023-08-15

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